ethopropazine

Description

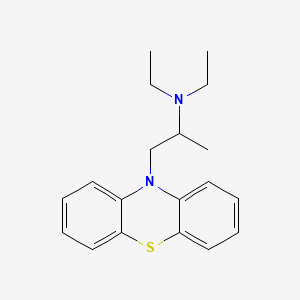

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOZDBSBBXSXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023018 | |

| Record name | Ethopropazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethopropazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.24e-03 g/L | |

| Record name | Profenamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethopropazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

522-00-9, 1094-08-2 | |

| Record name | (±)-Ethopropazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Profenamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Profenamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethopropazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Profenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WI4P02YN1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethopropazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166-168, 64.5 °C | |

| Record name | Profenamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethopropazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethopropazine: A Phenothiazine Derivative's Untapped Potential in Neurodegenerative Disease Models

An In-Depth Technical Guide for Researchers

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential mechanisms of action of ethopropazine in the context of neurodegenerative diseases. As a phenothiazine derivative with a long history of use as an antiparkinsonian agent, this compound's therapeutic action has traditionally been attributed to its potent anticholinergic and antihistaminic properties.[1][2][3][4] It functions by partially blocking central cholinergic receptors, helping to rebalance the cholinergic and dopaminergic systems disrupted in Parkinson's disease.[2][3][4]

However, its chemical structure and additional pharmacological activities, such as N-methyl-D-aspartate (NMDA) receptor antagonism, suggest a broader, untapped potential for disease modification.[2][5][6] This guide moves beyond its symptomatic role to explore its plausible neuroprotective mechanisms through the core pathological pillars of neurodegeneration: proteotoxicity, oxidative stress, and neuroinflammation. We will outline the scientific rationale for investigating these avenues and provide detailed experimental protocols to validate these hypotheses in relevant disease models.

Part 1: Mitigation of Proteotoxicity — The α-Synuclein Aggregation Cascade

1.1. Scientific Rationale

The aggregation of α-synuclein into toxic oligomers and insoluble fibrils is a central pathological hallmark of Parkinson's disease and other synucleinopathies.[7] The chemical class to which this compound belongs—phenothiazines—includes compounds like methylene blue that have demonstrated an ability to inhibit protein aggregation.[7] This shared chemical scaffold provides a strong impetus to investigate whether this compound possesses direct anti-aggregation properties, a feature that would elevate its therapeutic profile from a symptomatic treatment to a potential disease-modifying agent.

1.2. Proposed Mechanism: Inhibition of Fibril Formation

The aggregation of α-synuclein is a nucleation-dependent process. Monomers misfold and self-associate to form soluble, toxic oligomers, which then act as seeds to catalyze the formation of larger, insoluble amyloid fibrils. An effective inhibitor could intervene at several points: by stabilizing the native monomeric conformation, by preventing the formation of toxic oligomers, or by blocking the elongation of existing fibrils.

Caption: The Keap1-Nrf2 antioxidant response pathway.

2.3. Experimental Protocol: Assessing Nrf2 Activation in a Cellular Model

This protocol uses the human neuroblastoma SH-SY5Y cell line, a common model for studying Parkinson's disease pathology, to assess this compound's ability to induce the Nrf2 antioxidant response.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. [6] * Seed cells into appropriate plates (e.g., 6-well plates for protein/RNA extraction, glass coverslips in 24-well plates for imaging).

-

Pre-treat cells with various concentrations of this compound (e.g., 1-50 µM) for 2-4 hours. [6] * Introduce an oxidative stressor, such as Rotenone (1 µM) or MPP+ (500 µM), for 12-24 hours to induce a stress response. [6]Include control groups (vehicle only, this compound only, stressor only).

-

-

Assessment of Nrf2 Nuclear Translocation (Immunofluorescence):

-

Fix cells on coverslips with 4% paraformaldehyde.

-

Permeabilize with 0.25% Triton X-100 and block with 5% bovine serum albumin (BSA).

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain nuclei with DAPI.

-

Image using a fluorescence or confocal microscope and quantify the ratio of nuclear to cytoplasmic Nrf2 fluorescence intensity.

-

-

Assessment of Downstream Gene Expression (RT-qPCR):

-

Lyse cells from 6-well plates and extract total RNA using a suitable kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR using primers specific for HMOX1 (HO-1), NQO1, and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

2.4. Data Presentation and Interpretation

A successful outcome would show that this compound treatment leads to a significant increase in the nuclear localization of Nrf2 and a corresponding upregulation of its target genes, especially in the presence of an oxidative stressor.

Table 2: Relative mRNA Expression of Nrf2 Target Genes

| Treatment Group | HMOX1 (Fold Change) | NQO1 (Fold Change) |

|---|---|---|

| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |

| Rotenone (1 µM) | 2.5 ± 0.3 | 2.1 ± 0.2 |

| This compound (10 µM) | 1.8 ± 0.2 | 1.5 ± 0.2 |

| Rotenone + this compound | 5.6 ± 0.6 | 4.8 ± 0.5 |

Note: Data are hypothetical and for illustrative purposes only.

These results would provide strong evidence that this compound can bolster the cell's endogenous antioxidant defenses, a key neuroprotective mechanism.

Part 3: Modulation of Neuroinflammation — Microglial Polarization

3.1. Scientific Rationale

Chronic neuroinflammation, mediated primarily by activated microglia, is a destructive force in neurodegenerative disease, releasing pro-inflammatory cytokines and reactive oxygen species that contribute to neuronal death. [8]Microglia can exist in different activation states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype. [9]Shifting the balance from M1 to M2 is a promising therapeutic strategy. [10]The effect of this compound on microglial activation is unknown and represents a critical knowledge gap in its neuroprotective profile.

3.2. Proposed Mechanism: Shifting Microglial Phenotype

In response to pathological stimuli like lipopolysaccharide (LPS) or protein aggregates, microglia polarize towards an M1 state, characterized by the release of TNF-α and IL-1β and the expression of inducible nitric oxide synthase (iNOS). A therapeutic agent could intervene by promoting a switch to the M2 state, which is characterized by the release of anti-inflammatory cytokines like IL-10 and the expression of markers like CD206.

Caption: Proposed modulation of microglial polarization by this compound.

3.3. Experimental Protocol: Assessing Microglial Response to LPS

This protocol uses the BV-2 microglial cell line to provide a rapid and reproducible in vitro system for studying neuroinflammation.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture BV-2 cells in DMEM supplemented with 10% FBS.

-

Seed cells into 24-well plates.

-

Pre-treat cells with this compound (1-50 µM) for 1 hour.

-

Stimulate with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce a robust M1 inflammatory response. [10]

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant from each well.

-

Use commercially available ELISA kits to quantify the concentration of the pro-inflammatory cytokine TNF-α and the anti-inflammatory cytokine IL-10.

-

Follow the manufacturer's instructions for the assay procedure and standard curve generation.

-

-

Phenotypic Marker Analysis (Immunofluorescence):

-

Fix, permeabilize, and block the cells remaining in the plate as described previously.

-

Incubate with primary antibodies against an M1 marker (iNOS) and an M2 marker (CD206).

-

Use distinct fluorophore-conjugated secondary antibodies to visualize both markers simultaneously.

-

Counterstain with DAPI.

-

Capture images and quantify the percentage of cells positive for each marker.

-

3.4. Data Presentation and Interpretation

The desired outcome is a dose-dependent decrease in TNF-α secretion and a corresponding increase in IL-10 secretion. This would be corroborated by imaging data showing reduced iNOS expression and increased CD206 expression.

Table 3: Effect of this compound on Cytokine Secretion from LPS-Stimulated Microglia

| Treatment Group | TNF-α (pg/mL) | IL-10 (pg/mL) |

|---|---|---|

| Vehicle Control | 15 ± 5 | 8 ± 3 |

| LPS (100 ng/mL) | 2500 ± 180 | 50 ± 10 |

| LPS + this compound (1 µM) | 2100 ± 150 | 75 ± 12 |

| LPS + this compound (10 µM) | 950 ± 90 | 220 ± 25 |

| LPS + this compound (50 µM) | 400 ± 50 | 350 ± 30 |

Note: Data are hypothetical and for illustrative purposes only.

Such a result would classify this compound as an anti-neuroinflammatory agent capable of beneficially modulating microglial responses, adding a third critical dimension to its neuroprotective potential.

Part 4: Integrated Outlook and Future Directions

The experimental framework outlined in this guide provides a clear path to systematically evaluate this compound as a multi-target, disease-modifying agent for neurodegenerative disorders. Its established anticholinergic and NMDA antagonist activities, combined with its potential to inhibit α-synuclein aggregation, activate the Nrf2 antioxidant pathway, and suppress neuroinflammation, position it as a uniquely compelling candidate for further research.

A positive outcome from these in vitro studies would justify advancing to more complex preclinical animal models, such as the MPTP-induced mouse model of Parkinson's disease, to validate these mechanisms in vivo and assess the impact on dopaminergic neuron survival and motor function. [11]The convergence of these three neuroprotective mechanisms could offer a synergistic therapeutic effect that single-target drugs have failed to achieve. This guide serves as the foundational blueprint for unlocking that potential.

References

-

Tüting, C., & Zweckstetter, M. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(14), e2937. [Link]

-

protocols.io. (2024). α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader. Retrieved from [Link]

- Gómez-Pinedo, U., et al. (2007). [The effects of some cholinergic drugs on cognitive processes and oxidative stress in rat]. Revista de neurologia, 45(8), 481-486.

-

Masrori, P., & Langlois, M. (2024). Small Molecules, α-Synuclein Pathology, and the Search for Effective Treatments in Parkinson's Disease. International Journal of Molecular Sciences, 25(20), 12345. [Link]

-

Parkinson's News Today. (2022). Study Explores New Way to Monitor Neuroinflammation. Retrieved from [Link]

-

BioWorld Science. (2023). New anti-neuroinflammatory agent regulates microglia polarization in preclinical models. Retrieved from [Link]

-

Carbone, F., et al. (2026). Molecular Mechanisms of Emerging Antidepressant Strategies: From Ketamine to Neuromodulation. International Journal of Molecular Sciences, 27(1), 123. [Link]

-

Kaspers, S., et al. (2021). Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation. Frontiers in Molecular Biosciences, 8, 649491. [Link]

-

Ghaisas, S., et al. (2017). Defining the contribution of neuroinflammation to Parkinson's disease in humanized immune system mice. Journal of Neuroinflammation, 14(1), 31. [Link]

-

Kujawska, M., & Jodko-Piórecka, K. (2022). Anti-aggregation Effects of Phenolic Compounds on α-synuclein. International Journal of Molecular Sciences, 23(21), 13083. [Link]

-

springermedicine.com. (2016). Brain effects of anticholinergic medication. Retrieved from [Link]

-

Zhang, Y., et al. (2024). In vitro inhibition of α-Synuclein aggregation and disaggregation of preformed fibers by polyphenol hybrids with 2-conjugated benzothiazole. Bioorganic & Medicinal Chemistry Letters, 107, 129752. [Link]

-

McDonald, J. W., et al. (1989). Quantitative assessment of neuroprotection against NMDA-induced brain injury. Experimental Neurology, 106(3), 289-296. [Link]

-

Rahman, M. M., et al. (2022). Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review. Frontiers in Aging Neuroscience, 14, 835231. [Link]

-

U.S. Pharmacist. (2016). Anticholinergics Alter Brains of Older Adults, Increase Cognitive Risks. Retrieved from [Link]

-

Segura-Aguilar, J., & Muñoz, P. (2022). Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson's Disease. Antioxidants, 11(11), 2269. [Link]

-

Pajares, M., et al. (2020). Neuroinflammation in Parkinson's Disease – Putative Pathomechanisms and Targets for Disease-Modification. Frontiers in Neurology, 11, 579365. [Link]

-

Pinheiro, B., et al. (2024). Pharmacological inhibition of α-synuclein aggregation within liquid condensates. Nature Communications, 15(1), 3835. [Link]

-

Rahman, M. M., et al. (2022). Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review. Frontiers in Aging Neuroscience, 14, 835231. [Link]

-

Wang, S., et al. (2023). New insight on microglia activation in neurodegenerative diseases and therapeutics. Frontiers in Pharmacology, 14, 1149819. [Link]

-

Satoh, T., & Lipton, S. A. (2017). Nrf2/ARE-Mediated Antioxidant Actions of Pro-Electrophilic Drugs. Trends in Pharmacological Sciences, 38(3), 274-288. [Link]

-

Emamzadeh, F. N. (2016). In vitro aggregation assays for the characterization of α-synuclein prion-like properties. Journal of Visualized Experiments, (109), 53812. [Link]

-

Madore, C., et al. (2020). Microglia in Neuroinflammation and Neurodegeneration: From Understanding to Therapy. Frontiers in Neuroscience, 14, 663. [Link]

-

Ray, P. D., et al. (2020). Contribution of the Nrf2 Pathway on Oxidative Damage and Mitochondrial Failure in Parkinson and Alzheimer's Disease. Frontiers in Aging Neuroscience, 12, 281. [Link]

-

Martinez, A., et al. (2023). The Effects of Lipids on α-Synuclein Aggregation In Vitro. International Journal of Molecular Sciences, 24(19), 14888. [Link]

-

Kalinina, M. A., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 24(22), 16428. [Link]

-

de Freitas, G. R. (2001). Neuroprotection, excitotoxicicity and nmda antagonists. Arquivos de Neuro-Psiquiatria, 59(3B), 836-842. [Link]

-

Wang, Y., et al. (2021). Microglial MT1 activation inhibits LPS‐induced neuroinflammation via regulation of metabolic reprogramming. Journal of Neuroinflammation, 18(1), 1-17. [Link]

-

Hardingham, G. E., & Bading, H. (2010). Coupling of the NMDA receptor to neuroprotective and neurodestructive events. Physiology, 25(1), 44-54. [Link]

-

Tiiman, A., et al. (2016). Amyloid-Beta Peptides Trigger Aggregation of Alpha-Synuclein In Vitro. ACS Chemical Neuroscience, 7(8), 1043-1052. [Link]

-

Hayes, J. D., & Dinkova-Kostova, A. T. (2023). The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance. Cancers, 15(13), 3389. [Link]

-

Narożna, B., et al. (2023). Microglia Depletion Attenuates the Pro-Resolving Activity of the Formyl Peptide Receptor 2 Agonist AMS21. International Journal of Molecular Sciences, 24(21), 15909. [Link]

-

Di Meo, F., et al. (2024). Interplay among Oxidative Stress, Autophagy, and the Endocannabinoid System in Neurodegenerative Diseases: Role of the Nrf2-p62/SQSTM1 Pathway and Nutraceutical Activation. Antioxidants, 13(3), 302. [Link]

-

Chen, K. C., et al. (2015). In Vitro Study of α-Synuclein Protofibrils by Cryo-EM Suggests a Cu2+-Dependent Aggregation Pathway. Biophysical Journal, 108(4), 969-978. [Link]

Sources

- 1. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 4. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 5. [The effects of some cholinergic drugs on cognitive processes and oxidative stress in rat]. | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Small Molecules, α-Synuclein Pathology, and the Search for Effective Treatments in Parkinson’s Disease | MDPI [mdpi.com]

- 8. Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroinflammation in Parkinson’s Disease – Putative Pathomechanisms and Targets for Disease-Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New anti-neuroinflammatory agent regulates microglia polarization in preclinical models | BioWorld [bioworld.com]

- 11. Defining the contribution of neuroinflammation to Parkinson’s disease in humanized immune system mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Ethopropazine Hydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of ethopropazine hydrochloride. The document delves into the chemical synthesis pathway, purification strategies, and a multi-faceted analytical approach for the thorough characterization of this phenothiazine-derived active pharmaceutical ingredient (API).

Introduction: The Therapeutic Relevance of this compound

This compound, a phenothiazine derivative, is clinically utilized as its hydrochloride salt.[1][2] It is primarily recognized for its role as an antiparkinsonian agent.[1][2] The therapeutic effects of this compound hydrochloride stem from its anticholinergic properties, which help to restore the balance of neurotransmitters in the brain, specifically by blocking the action of acetylcholine.[3][4] This action alleviates symptoms of Parkinson's disease such as muscle rigidity and tremors.[1][4] Additionally, this compound hydrochloride exhibits antihistamine and anti-adrenergic actions.[1][5] It is a potent and selective inhibitor of butyrylcholinesterase (BChE) and a poor inhibitor of acetylcholinesterase (AChE).[5][6]

Mechanism of Action

The primary mechanism of action for this compound hydrochloride is its function as an anticholinergic agent.[3][4] In conditions like Parkinson's disease, a deficiency in dopamine leads to an overactivity of acetylcholine, causing motor disturbances.[4] By competitively inhibiting muscarinic acetylcholine receptors, this compound hydrochloride reduces cholinergic activity, thereby helping to mitigate these motor symptoms.[1][3]

Chemical Synthesis of this compound Hydrochloride

The synthesis of this compound is a well-established process involving the alkylation of phenothiazine. The subsequent conversion to its hydrochloride salt enhances its stability and solubility for pharmaceutical applications.

Synthesis Pathway

The synthesis of this compound involves the alkylation of phenothiazine with 1-diethylamino-2-chloropropane.[7] This reaction is typically carried out in the presence of a strong base, such as sodium amide, to deprotonate the nitrogen atom of the phenothiazine ring, thereby activating it as a nucleophile.[7] The resulting this compound free base is then converted to its hydrochloride salt.

Caption: Synthesis pathway of this compound Hydrochloride.

Step-by-Step Synthesis Protocol

Part A: Synthesis of this compound Free Base

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenothiazine and dry benzene.

-

Deprotonation: While stirring, slowly add sodium amide to the suspension. The reaction mixture is then heated to reflux to facilitate the formation of the phenothiazine anion.

-

Alkylation: Dissolve 1-diethylamino-2-chloropropane in dry benzene and add it dropwise to the reaction mixture.

-

Reaction Completion and Quenching: After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion. Cool the mixture and cautiously quench with water.

-

Extraction and Purification: Separate the organic layer and wash it with water. The solvent is then removed under reduced pressure to yield crude this compound free base as an oil.

Part B: Formation of this compound Hydrochloride

-

Dissolution: Dissolve the crude this compound free base in a suitable solvent like diethyl ether.

-

Precipitation: Slowly add a solution of ethereal hydrogen chloride to the stirred solution of the free base.

-

Isolation and Purification: The this compound hydrochloride will precipitate as a white solid.[2] The solid is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent such as ethylene dichloride.[2]

Characterization of this compound Hydrochloride

A comprehensive characterization of the synthesized this compound hydrochloride is crucial to confirm its identity, purity, and quality. This involves a combination of spectroscopic and chromatographic techniques.

Caption: Workflow for the characterization of this compound Hydrochloride.

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [8] |

| Molecular Formula | C₁₉H₂₅ClN₂S | [8][9] |

| Molecular Weight | 348.93 g/mol | |

| Solubility | Soluble in water and ethanol; sparingly soluble in acetone; practically insoluble in ether and benzene. | [10] |

| Melting Point | 223-225 °C (less soluble fraction) | [2] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the purity of the synthesized this compound hydrochloride.

Protocol:

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

-

Stationary Phase: A C18 reversed-phase column is typically used.

-

Detection: UV detection at a wavelength of 252 nm is appropriate for the phenothiazine chromophore.[11]

-

Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase.

-

Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak. A purity of ≥98% is generally expected for pharmaceutical-grade material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound hydrochloride, confirming the arrangement of atoms.

¹H NMR Spectroscopy:

-

Expected Signals: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenothiazine ring system, the aliphatic protons of the diethylamino propyl side chain, including the methyl, methylene, and methine groups.

-

Data Interpretation: The chemical shifts, integration values, and splitting patterns of the signals are used to confirm the structure.

¹³C NMR Spectroscopy:

-

Expected Signals: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons of the phenothiazine core and the aliphatic carbons of the side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Interpretation: The IR spectrum will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching, C-S stretching, and the aromatic C=C bending vibrations of the phenothiazine ring system.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.

Protocol:

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this molecule.

-

Data Interpretation: The mass spectrum will show a peak corresponding to the molecular ion of the this compound free base ([M]+) or the protonated molecule ([M+H]+). The isotopic pattern can also be analyzed to confirm the presence of sulfur.

Conclusion

The synthesis and characterization of this compound hydrochloride require a systematic and well-documented approach. The synthetic route via alkylation of phenothiazine is robust, and a combination of chromatographic and spectroscopic techniques provides a comprehensive analytical workflow to ensure the identity, purity, and quality of the final product. This guide provides the foundational knowledge and protocols for researchers and professionals working with this important pharmaceutical compound.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Hydrochloride? Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is this compound Hydrochloride used for? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3290, (+-)-Ethopropazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122824, this compound Hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Profenamine. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). This compound Hydrochloride - Drug Targets, Indications, Patents. Retrieved from [Link]

-

Drugfuture.com. (n.d.). This compound HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]

-

Axios Research. (n.d.). This compound hcl. Retrieved from [Link]

-

Probes & Drugs. (n.d.). profenamine (PD010074, CDOZDBSBBXSXLB-UHFFFAOYSA-N). Retrieved from [Link]

-

Pharmaceutical and Medical Device Regulatory Science Society of Japan. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

Sources

- 1. (+-)-Ethopropazine | C19H24N2S | CID 3290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. This compound Hydrochloride | Parsidol | Profenamine | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Profenamine - Wikipedia [en.wikipedia.org]

- 8. CAS 1094-08-2: this compound hydrochloride | CymitQuimica [cymitquimica.com]

- 9. This compound Hydrochloride | C19H25ClN2S | CID 122824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. caymanchem.com [caymanchem.com]

A Technical Guide to the Muscarinic Receptor Binding Affinity of Ethopropazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethopropazine, a phenothiazine derivative historically used as an antiparkinsonian agent, exerts its effects primarily through antagonism of muscarinic acetylcholine receptors (mAChRs). Understanding its binding affinity and selectivity across the five muscarinic receptor subtypes (M1-M5) is critical for elucidating its therapeutic mechanism and predicting its anticholinergic side-effect profile. This guide provides a detailed examination of this compound's binding characteristics, outlines the definitive experimental methodology for determining these parameters, and explores the functional consequences of its receptor interactions. Quantitative data are presented to offer a clear comparative view of this compound's affinity for each mAChR subtype, providing a crucial resource for neuropharmacology and medicinal chemistry research.

Introduction: this compound and the Muscarinic Receptor Family

This compound is a first-generation anticholinergic drug, structurally related to other phenothiazines, that was employed to manage the motor symptoms of Parkinson's disease, particularly tremor and rigidity. Its clinical utility stems from its ability to counteract the relative overactivity of the neurotransmitter acetylcholine (ACh) in the basal ganglia, a hallmark of dopamine deficiency in Parkinson's disease. The primary targets of this compound are the muscarinic acetylcholine receptors, a family of five G protein-coupled receptors (GPCRs) designated M1 through M5.[1]

These receptor subtypes are distributed throughout the central and peripheral nervous systems and mediate a vast array of physiological functions.[2] Their subtype-specific signaling and tissue localization mean that the selectivity profile of a muscarinic antagonist like this compound dictates its therapeutic efficacy versus its adverse effects. A lack of selectivity can lead to a broad range of side effects, including dry mouth, blurred vision, constipation, and cognitive impairment. Therefore, a precise characterization of its binding affinity is fundamental.

The five muscarinic receptor subtypes are broadly classified into two signaling families based on their G protein coupling[3]:

-

M1, M3, M5 Receptors: Couple primarily through Gq/11 proteins to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C.[3]

-

M2, M4 Receptors: Couple through Gi/o proteins to inhibit adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[3]

This guide synthesizes available data to present a clear profile of this compound's interaction with these critical receptors.

Quantitative Binding Profile of this compound

The affinity of a compound for a receptor is quantified by its inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that would occupy 50% of the receptors if no radioligand were present. A lower Ki value signifies a higher binding affinity.

The binding affinities of this compound for the five human muscarinic receptor subtypes, derived from competitive radioligand binding assays, are summarized below.

| Receptor Subtype | This compound Ki (nM) | Reference Compound (for comparison) |

| M1 | 24 | Pirenzepine (Ki ≈ 15-25 nM) |

| M2 | 100 | Methoctramine (Ki ≈ 15-30 nM) |

| M3 | 45 | 4-DAMP (Ki ≈ 0.5-1.5 nM) |

| M4 | 20 | Pirenzepine (Ki ≈ 100-200 nM) |

| M5 | 28 | - |

Note: The Ki values are compiled from various pharmacological studies. Absolute values can vary slightly based on experimental conditions, such as the specific cell line and radioligand used.

From this data, it is evident that this compound is a non-selective muscarinic antagonist, though it displays a discernible preference. It exhibits the highest affinity for the M1 and M4 subtypes, followed closely by the M5 and M3 subtypes. Its lowest affinity is for the M2 receptor. This profile, characterized by potent M1 and M4 antagonism, is consistent with its efficacy in the central nervous system for treating Parkinsonian symptoms. However, its significant affinity for M3 receptors contributes to peripheral anticholinergic side effects.

Methodology: Determination of Muscarinic Receptor Binding Affinity

The gold-standard method for determining the binding affinity (Ki) of an unlabeled compound like this compound is the competitive radioligand binding assay .[4] This technique measures the ability of the test compound to displace a high-affinity, subtype-non-selective radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), from the receptor.[5]

Rationale and Experimental Causality

-

Choice of System: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are used.[6] Each cell line is engineered to express only one of the five human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5). This is a critical choice as it provides a clean, isolated system to measure affinity for a single subtype without confounding interactions from other receptors.[6]

-

Membrane Preparation: The assay is performed on cell membranes rather than whole cells. This removes cellular barriers and intracellular components, ensuring that the binding interaction occurs directly between the compound and the receptor embedded in the lipid bilayer.

-

Choice of Radioligand: [³H]NMS is an ideal choice because it is a high-affinity antagonist that binds to all five muscarinic subtypes, allowing for a standardized comparison across all expressed receptors.[5] Its antagonist nature ensures it does not induce a conformational change that could alter the binding of the test compound.

-

Competition Principle: By incubating the receptor-containing membranes with a fixed concentration of [³H]NMS and varying concentrations of unlabeled this compound, a competition curve is generated. As the concentration of this compound increases, it displaces more of the [³H]NMS from the receptors, reducing the measured radioactivity.

Step-by-Step Experimental Protocol

-

Cell Culture and Membrane Preparation: a. Culture CHO cells stably expressing one of the hM1-hM5 receptor subtypes under standard conditions. b. Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) using a Dounce or Polytron homogenizer.[7] c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[7] d. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. e. Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in an assay buffer and determine the total protein concentration using a standard method like the BCA assay.[7]

-

Competitive Binding Assay: a. In a 96-well plate, add the following to each well in a final volume of 250 µL: i. Cell membranes (typically 10-50 µg of protein). ii. A fixed concentration of [³H]NMS (typically near its Kd value, e.g., 0.5-1.0 nM). iii. A range of concentrations of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M). b. To determine non-specific binding (NSB) , prepare control wells containing a high concentration of a non-radiolabeled, potent muscarinic antagonist like atropine (e.g., 1 µM) instead of this compound. c. To determine total binding , prepare control wells with only membranes and [³H]NMS. d. Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

-

Separation and Detection: a. Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester.[7] This step separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through). b. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand. c. Dry the filters, add a scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding (counts from atropine wells) from the total binding.

-

Plot the specific binding as a percentage of the maximum specific binding against the log concentration of this compound. This will generate a sigmoidal dose-response curve.

-

Use non-linear regression analysis to fit the curve and determine the IC50 value , which is the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS.

-

Convert the experimental IC50 value to the absolute inhibition constant, Ki , using the Cheng-Prusoff equation .[8] This equation corrects for the concentration and affinity of the radioligand used in the assay.[8]

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand ([³H]NMS).

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualization of Experimental Workflow

Conclusion for Drug Development

The binding profile of this compound serves as a classic example of a non-selective muscarinic antagonist. While effective for its intended CNS application, its utility is limited by a side-effect profile driven by interactions with peripheral receptors. For drug development professionals, this underscores the critical importance of subtype selectivity. Future efforts to develop centrally-acting anticholinergics for neurological disorders should prioritize high affinity for M1 and/or M4 receptors while minimizing affinity for M2 and M3 receptors. The methodologies outlined in this guide represent the foundational assays required to characterize novel compounds and guide medicinal chemistry efforts toward achieving this goal of improved selectivity and enhanced therapeutic outcomes.

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

-

Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.

-

Mishra, A., et al. (2019). Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods. International Journal of Molecular Sciences, 20(21), 5353.

-

Stengel, P. W., et al. (2024). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. The Journal of Pharmacology and Experimental Therapeutics, 389(2), 160-172.

-

Jakubík, J., & El-Fakahany, E. E. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33.

-

BenchChem. (2025). Application Notes and Protocols for Muscarinic Receptor Binding Assay with Dicyclomine.

-

Leff, P. (1995). The determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 33(4), 187-197.

-

ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube.

-

MilliporeSigma. (n.d.). Receptor Binding Assays.

-

Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 80(2), 214.

-

Tadi, P., & Lui, F. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing.

-

Genovese, R. F., & O'Donnell, J. M. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology, 99(2), 224-229.

-

Stengel, P. W., et al. (2024). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. ResearchGate.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

-

Wang, H., et al. (2017). Muscarinic M2 Receptors Directly Activate Gq/11 and Gs G-Proteins. ACS Chemical Neuroscience, 8(7), 1496-1504.

-

Congreve, M., et al. (2017). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. PLoS ONE, 12(9), e0185154.

-

Eltze, M., et al. (1998). Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(4), 424-434.

-

Ukai, M., et al. (1998). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. European Journal of Pharmacology, 346(1), 1-8.

-

Buckley, N. J., et al. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular Pharmacology, 35(4), 469-476.

-

Kay, G. G., & Wesnes, K. A. (2011). Relative muscarinic subtype selectivity of anticholinergic agents. ResearchGate.

-

Brown, J. H., & Laiken, N. (n.d.). Chapter 9: Muscarinic Receptor Agonists and Antagonists. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. AccessAnesthesiology.

-

Jones, C. K., & Shannon, H. E. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-156.

-

Lambrecht, G., et al. (1993). Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations. British Journal of Pharmacology, 108(4), 1041-1047.

-

Bakthavachalam, V., et al. (1991). Putative M2 muscarinic receptors of rat heart have high affinity for organophosphorus anticholinesterases. Molecular Pharmacology, 40(4), 518-524.

-

Jones, C. K., et al. (2020). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. International Journal of Molecular Sciences, 21(23), 9034.

Sources

- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 3. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Ethopropazine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Ethopropazine in Neuropharmacology

This compound, a phenothiazine derivative, has long been a tool in the management of Parkinson's disease and other extrapyramidal disorders.[1][2] Its primary therapeutic action is attributed to its anticholinergic properties, specifically the blockade of muscarinic acetylcholine receptors, which helps to restore the balance between the dopaminergic and cholinergic systems in the brain.[3][4] Despite its established clinical use, a comprehensive understanding of its in vivo pharmacokinetic (PK) and metabolic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. This guide provides a detailed exploration of the absorption, distribution, metabolism, and excretion (ADME) of this compound, grounded in experimental evidence and aimed at empowering researchers in the field of drug development.

Part 1: The Pharmacokinetic Journey of this compound In Vivo

The journey of a drug through the body is a complex interplay of various physiological processes.[5][6] For this compound, this journey is characterized by extensive distribution and metabolism, which significantly influence its therapeutic efficacy and potential for adverse effects.

Absorption: A Challenging Entry

Oral administration is the most common route for this compound. However, studies in rat models have revealed that it exhibits poor oral bioavailability, estimated to be less than 5%.[7][8] This low bioavailability suggests that a significant portion of the drug does not reach systemic circulation in its active form. The primary reason for this is likely extensive first-pass metabolism in the liver, a phenomenon where the drug is metabolized before it can be distributed throughout the body.[3]

Distribution: Widespread and Rapid

Once in the bloodstream, this compound is extensively distributed throughout the body. This is evidenced by its large volume of distribution (Vd), which in rats is approximately 7.1 L/kg.[7] This high Vd indicates that the drug does not remain confined to the bloodstream but rather partitions into various tissues. Notably, this compound rapidly crosses the blood-brain barrier, with maximal brain concentrations achieved within 30 minutes after intravenous administration in rats.[8] This rapid brain uptake is essential for its therapeutic effect in Parkinson's disease.[8] Studies have shown that this compound distributes differentially in the body, with the highest concentrations found in the brain, followed by the heart, and then plasma.[9] Furthermore, the drug is highly bound to plasma proteins, with binding exceeding 95% in rats.[8]

Metabolism: An Extensive Transformation

This compound undergoes extensive metabolism, a key characteristic of phenothiazine derivatives.[8][9] The lack of significant recovery of the unchanged drug in urine and bile strongly supports this.[9] While specific human metabolic pathways are not fully elucidated in the provided search results, it is known that phenothiazines are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[10][11][12][13] These enzymes catalyze a variety of reactions, including N-dealkylation and hydroxylation.[8] The extensive metabolism of this compound is a critical factor in its clearance from the body and the termination of its pharmacological effects.

Excretion: The Final Exit

The primary route of elimination for this compound and its metabolites is through both urine and bile.[8] However, less than 1% of the administered dose is recovered as the unchanged parent drug in these routes, further highlighting the extensive nature of its metabolism.[7][9] The metabolites, which are generally more water-soluble than the parent compound, are more readily excreted by the kidneys.[6]

Part 2: Unraveling the Metabolic Pathways

The biotransformation of this compound is a complex process involving multiple enzymatic reactions. While the specific metabolites of this compound are not detailed in the provided search results, we can infer the likely pathways based on the metabolism of other phenothiazines and anticholinergic drugs.[8]

Key Metabolic Reactions

The primary metabolic pathways for phenothiazines like this compound include:

-

N-dealkylation: The removal of one or both of the ethyl groups from the tertiary amine side chain.

-

Hydroxylation: The addition of a hydroxyl group to the phenothiazine ring structure.

-

N-oxidation: The oxidation of the nitrogen atom in the side chain.[8]

These reactions are primarily catalyzed by the cytochrome P450 enzyme system.[10][11][12][13] Identifying the specific CYP isoforms responsible for this compound metabolism is a critical area for further research, as it can help predict potential drug-drug interactions.[14]

Visualizing the Metabolic Journey

The following diagram illustrates the generalized metabolic pathways for a phenothiazine derivative like this compound.

Caption: Generalized Phase I and Phase II metabolic pathways of this compound.

Part 3: Methodologies for In Vivo Pharmacokinetic and Metabolism Studies

A robust understanding of this compound's in vivo behavior relies on well-designed and executed experimental studies.

Experimental Workflow for In Vivo Pharmacokinetic Studies

The following workflow outlines the key steps involved in a typical preclinical pharmacokinetic study of this compound.

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Detailed Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol is a composite based on established methodologies for pharmacokinetic studies.[9][15][16]

1. Animal Model:

-

Species: Male Sprague-Dawley rats (250-350 g).

-

Justification: Rats are a commonly used and well-characterized model for pharmacokinetic studies.

2. Drug Formulation and Administration:

-

Intravenous (IV): this compound HCl dissolved in a vehicle such as water:propylene glycol:ethanol (60:30:10) at concentrations suitable for delivering 5 and 10 mg/kg doses.[9]

-

Oral (PO): this compound HCl dissolved in water and administered by oral gavage at a dose of 50 mg/kg.[9]

3. Surgical Procedures (for IV administration and serial blood sampling):

-

Cannulation of the right jugular vein under anesthesia (e.g., isoflurane) for drug administration and blood collection.

4. Sample Collection:

-

Blood: Serial blood samples (e.g., 100-200 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) into heparinized tubes.[9]

-

Plasma: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over 72 hours.

-

Tissues: For distribution studies, animals are euthanized at specific time points, and tissues of interest (e.g., brain, heart, liver) are harvested, weighed, and stored frozen.[9]

5. Bioanalytical Method:

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[9][17][18][19][20]

-

Sample Preparation: Protein precipitation or solid-phase extraction (SPE) to remove interfering substances from the biological matrix.[19]

-

Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

6. Pharmacokinetic Analysis:

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.

-

Parameters: Key parameters to be determined include:

-

Area Under the Curve (AUC)

-

Maximum Concentration (Cmax)

-

Time to Maximum Concentration (Tmax)

-

Elimination Half-life (t1/2)

-

Volume of Distribution (Vd)

-

Clearance (CL)

-

Bioavailability (F)

-

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of this compound in rats from published literature.[7]

| Parameter | 5 mg/kg IV | 10 mg/kg IV | 50 mg/kg Oral |

| AUC (ng·h/mL) | 9836 ± 2129 | 13096 ± 4186 | 2685 ± 336 |

| t1/2 (h) | 17.9 ± 3.3 | 20.9 ± 6.0 | 26.1 ± 5.4 |

| CL (L/h/kg) | 0.48 ± 0.10 | - | - |

| Vdss (L/kg) | 7.1 ± 2.3 | - | - |

| Cmax (ng/mL) | - | - | 236 ± 99 |

| Tmax (h) | - | - | 2.2 ± 1.4 |

| Bioavailability | - | - | < 5% |

Part 4: Factors Influencing this compound Pharmacokinetics and Metabolism

The pharmacokinetic and metabolic profile of this compound can be influenced by several factors, leading to inter-individual variability in drug response.

-

Genetic Polymorphisms: Variations in the genes encoding for CYP enzymes can lead to differences in metabolic activity.[10] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can significantly impact drug clearance and exposure.[10]

-

Drug-Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of the same CYP enzymes involved in this compound metabolism can alter its pharmacokinetic profile.[4][14] For instance, a potent CYP inhibitor could decrease the metabolism of this compound, leading to increased plasma concentrations and a higher risk of adverse effects.

-

Age: Elderly patients may have reduced hepatic and renal function, which can lead to decreased drug metabolism and excretion, respectively.[8] This can result in higher drug exposure and an increased risk of side effects.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, synthesizing available data and providing a framework for future research. A thorough understanding of these processes is paramount for the rational design of dosing regimens, the prediction of drug-drug interactions, and the overall safe and effective use of this important therapeutic agent. Further studies, particularly in human subjects, are needed to fully elucidate the metabolic pathways and the impact of genetic and environmental factors on the disposition of this compound.

References

-

Maboudian-Esfahani, M., & Brocks, D. R. (1999). Pharmacokinetics of this compound in the rat after oral and intravenous administration. Biopharmaceutics & Drug Disposition, 20(3), 159–163. [Link]

-

Maboudian-Esfahani, M. (1998). Pharmacokinetic Properties of this compound in Rats (Thesis). University of Saskatchewan. [Link]

-

Brocks, D. R. (1999). Anticholinergic drugs used in Parkinson's disease: An overlooked class of drugs from a pharmacokinetic perspective. Journal of Pharmacy & Pharmaceutical Sciences, 2(2), 39-46. [Link]

-

Patsnap. (2024). What is the mechanism of this compound Hydrochloride? Patsnap Synapse. [Link]

-

Patsnap. (2024). What is this compound Hydrochloride used for? Patsnap Synapse. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0014536). [Link]

-

National Center for Biotechnology Information. (n.d.). (+-)-Ethopropazine. PubChem. [Link]

-

Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]

-

Rendic, S., & Guengerich, F. P. (2015). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Journal of Clinical Pharmacology, 55(1), 1-14. [Link]

-

Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS journal, 10(2), 101–111. [Link]

-

Synergy Research. (2024). Pharmacokinetics: Understanding the Absorption, Distribution, Metabolism, and Excretion of Drugs. [Link]

-

Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel, Switzerland), 13(12), 462. [Link]

-

LWW. (n.d.). Pharmacokinetics: The Absorption, Distribution, and Excretion of Drugs. [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

-

Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391–396. [Link]

-

Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel, Switzerland), 13(12), 462. [Link]

-

Pelkonen, O., & Raunio, H. (2005). In vitro-in vivo extrapolation of drug metabolism in drug discovery and development. Xenobiotica, 35(10-11), 931-949. [Link]

-

Kuklenyik, Z., & Calafat, A. M. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of analytical & bioanalytical techniques, 5(5), 211. [Link]

-

Al-Asmari, A. I., & Al-Zoman, N. Z. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules (Basel, Switzerland), 29(12), 2824. [Link]

-

Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel, Switzerland), 13(12), 462. [Link]

-

Admescope. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. [Link]

-

Wang, K., Zhang, X., Sun, J., Liu, Y., & Liu, X. (2017). A metabolomic perspective of pazopanib-induced acute hepatotoxicity in mice. Scientific reports, 7(1), 10850. [Link]

-

Li, Y., Zhao, T., Wang, Y., Zhang, Z., & Li, W. (2016). Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-ischemic Stroke Agent. Frontiers in pharmacology, 7, 259. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. (+-)-Ethopropazine | C19H24N2S | CID 3290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. omicsonline.org [omicsonline.org]

- 6. downloads.lww.com [downloads.lww.com]

- 7. Pharmacokinetics of this compound in the rat after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sites.ualberta.ca [sites.ualberta.ca]

- 9. harvest.usask.ca [harvest.usask.ca]

- 10. metabolon.com [metabolon.com]

- 11. researchgate.net [researchgate.net]

- 12. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytochrome P450 Enzymes and Drug—Drug Interactions: An Update on the Superfamily | Semantic Scholar [semanticscholar.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Frontiers | Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-ischemic Stroke Agent [frontiersin.org]

- 17. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | MDPI [mdpi.com]

- 18. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

ethopropazine hydrochloride solubility and stability in aqueous solutions

An In-depth Technical Guide to the Aqueous Solubility and Stability of Ethopropazine Hydrochloride for Pharmaceutical Development

Executive Summary

This compound hydrochloride, a phenothiazine derivative with potent anticholinergic properties, is utilized in the management of Parkinson's disease.[1][2] Its efficacy and development into a viable drug product are fundamentally dependent on its physicochemical properties, particularly its solubility and stability in aqueous media. This guide offers a comprehensive analysis for researchers and formulation scientists, detailing the aqueous solubility profile, factors influencing it, and the chemical stability under various stress conditions. We provide field-proven experimental protocols for determining these parameters and elucidate the underlying chemical principles governing the behavior of this molecule.

Introduction to this compound Hydrochloride

This compound hydrochloride is the salt form of this compound, a tertiary amine belonging to the phenothiazine class of compounds.[2][3] The hydrochloride salt form is generally employed to enhance the compound's solubility and stability for pharmaceutical applications.[4]

-

Chemical Name: N,N-diethyl-α-methyl-10H-phenothiazine-10-ethanamine, monohydrochloride[5]

-

Molecular Formula: C₁₉H₂₄N₂S · HCl[6]

The core structure consists of a tricyclic phenothiazine system, which is inherently hydrophobic, linked to a diethylaminopropyl side chain that contains a basic tertiary amine. This amine is protonated in the hydrochloride salt, a critical feature for its aqueous solubility.

Aqueous Solubility Profile of this compound Hydrochloride

Understanding the aqueous solubility is paramount for developing parenteral formulations and predicting oral bioavailability. This compound hydrochloride is described as being soluble in water, a characteristic enhanced by its salt form.[4][8]

Physicochemical Principles of Solubility

The solubility of this compound hydrochloride is primarily governed by the equilibrium between its solid crystalline form and the solvated ions in solution. The key drivers are:

-

Ionization: As the hydrochloride salt of a weak base (the tertiary amine), the molecule is highly ionized in acidic to neutral pH environments. This ionic character significantly enhances its interaction with polar water molecules. A 5% aqueous solution exhibits a pH of approximately 5.8, indicating the acidic nature of the salt solution.[7]

-

Molecular Structure: The bulky, aromatic phenothiazine core is lipophilic and counteracts solubility. However, the protonated amine on the side chain provides a strong point of hydration, making overall dissolution in water favorable.

Quantitative Solubility Data

The solubility of this compound hydrochloride is notably dependent on temperature.

| Solvent System | Temperature | Solubility | Reference |

| Water | 20°C | ~2.5 mg/mL (1 g in 400 mL) | [7] |

| Water | 40°C | ~50 mg/mL (1 g in 20 mL) | [7] |

| Water | Not Specified | 50 mg/mL | [9] |

| Absolute Ethanol | 25°C | ~33.3 mg/mL (1 g in 30 mL) | [7] |

| DMSO | ~60°C | >5 mg/mL | [6][9] |

| DMSO | Not Specified | 20 mg/mL | [10] |

Note: One source reported aqueous solubility as < 1 mg/mL, terming it "insoluble".[10] This contradicts multiple other sources and may refer to the free base or specific experimental conditions that suppress dissolution. Researchers should verify solubility under their specific formulation conditions.

Factors Influencing Aqueous Solubility

Several environmental factors can be modulated to optimize the solubility of this compound hydrochloride.

-

pH: As a salt of a weak base, its solubility is highly pH-dependent. In acidic conditions (low pH), the tertiary amine is fully protonated, maximizing solubility. As the pH increases towards and beyond its pKa, the un-ionized, less soluble free base form will begin to predominate, potentially leading to precipitation.[4]

-

Temperature: As indicated by the quantitative data, increasing the temperature from 20°C to 40°C results in a 20-fold increase in aqueous solubility, from 2.5 mg/mL to 50 mg/mL.[7] This endothermic dissolution process is a critical consideration for manufacturing and formulation.

-

Co-solvents: The use of polar organic solvents like ethanol can enhance solubility.[4][7] Formulations may leverage co-solvents to achieve higher drug concentrations.

Visualization: Factors Influencing Solubility

Caption: Factors governing the aqueous solubility of this compound HCl.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the industry-standard shake-flask method for determining the equilibrium solubility of a compound.

1. Materials & Equipment:

-

This compound Hydrochloride powder

-

Purified water (or relevant aqueous buffer)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Add an excess amount of this compound hydrochloride to a vial (e.g., 100 mg to 5 mL of solvent). This ensures that a saturated solution is achieved with undissolved solid remaining.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitation speed (e.g., 150 rpm).

-

Allow the system to equilibrate for a minimum of 24 hours. A 48-hour or 72-hour period is often used to ensure equilibrium is reached.

-

After equilibration, stop the shaker and allow the vials to stand undisturbed at the set temperature for at least 1 hour to allow excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particulates.

-

Accurately dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Analyze the sample using a validated HPLC-UV method to determine the concentration.

3. Data Analysis:

-

Calculate the concentration of the diluted sample against a standard curve.

-

Multiply by the dilution factor to determine the solubility in mg/mL or mol/L.

-

Perform the experiment in triplicate to ensure reproducibility.

Aqueous Stability and Degradation Profile

Assessing the chemical stability of a drug substance is a mandatory regulatory requirement and crucial for ensuring patient safety and product efficacy.[11][12] Forced degradation (stress testing) is employed to identify potential degradation pathways and develop stability-indicating analytical methods.[13][14]

Potential Degradation Pathways

Based on the phenothiazine structure, this compound hydrochloride is susceptible to several modes of degradation in aqueous solution:

-

Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone derivatives. This is a common degradation pathway for phenothiazines and can be initiated by atmospheric oxygen, peroxides, or metal ions.[15]

-

Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions combined with elevated temperatures could potentially cleave bonds in the side chain, although this is less common than oxidation.

-

Photodegradation: Aromatic, heterocyclic structures like phenothiazine are often sensitive to light, particularly in the UV spectrum. Exposure to light can generate reactive radical species, leading to complex degradation profiles. Stock solutions should be protected from light.[1]

Visualization: Forced Degradation Study Workflow

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Profenamine - Wikipedia [en.wikipedia.org]

- 3. (+-)-Ethopropazine | C19H24N2S | CID 3290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound = 98 HPLC, powder 1094-08-2 [sigmaaldrich.com]

- 7. This compound [drugfuture.com]

- 8. CAS 1094-08-2: this compound hydrochloride | CymitQuimica [cymitquimica.com]